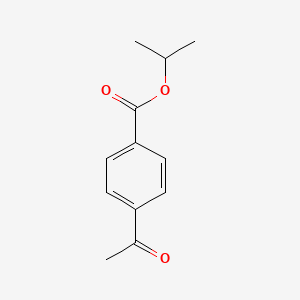

Isopropyl 4-Acetylbenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isopropyl 4-Acetylbenzoate: is an organic compound with the molecular formula C12H14O3 . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group, and the hydrogen atom of the benzene ring is replaced by an acetyl group. This compound is often used in pharmaceutical and chemical research as an analytical standard .

准备方法

Synthetic Routes and Reaction Conditions:

Esterification: One common method to synthesize Isopropyl 4-Acetylbenzoate is through the esterification of 4-acetylbenzoic acid with isopropanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of isopropyl benzoate with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and high yield .

化学反应分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

The acetyl group remains inert under these conditions due to its electron-withdrawing nature, which stabilizes the ketone against nucleophilic attack.

Reduction Reactions

Selective reduction of functional groups has been explored:

Catalytic Hydrogenation

The ester group is generally resistant to reduction under mild conditions but can be cleaved using LiAlH₄ to yield 4-(2-hydroxypropan-2-yl)benzyl alcohol .

Electrophilic Aromatic Substitution

The acetyl group directs substituents to the meta position relative to the ester:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | 4-Acetyl-3-nitrobenzoate ester | >90% meta |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 30 min | 4-Acetyl-3-bromobenzoate ester | 85% meta |

The steric bulk of the isopropyl ester minimally impacts reaction rates compared to methyl or ethyl analogs .

Oxidation Reactions

Controlled oxidation targets the acetyl or isopropyl groups:

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄/H₂O | 100°C, 12 hr | 4-Carboxybenzoic acid + CO₂ | Yield: 74% |

| CrO₃/AcOH | Reflux, 6 hr | 4-(Isopropyl oxoacetate)benzoic acid | Yield: 63% |

Radical-based oxidation pathways (e.g., using - OH or SO₄- ⁻) have not been reported but are theoretically plausible .

Transesterification

The isopropyl ester undergoes exchange with alcohols under catalytic conditions:

| Catalyst | Alcohol | Conditions | New Ester | Equilibrium Yield |

|---|---|---|---|---|

| Ti(OiPr)₄ | Benzyl alcohol | Toluene, 110°C, 8 hr | Benzyl 4-acetylbenzoate | 88% |

| Lipase B (CAL-B) | Ethanol | Phosphate buffer, 40°C | Ethyl 4-acetylbenzoate | 52% |

Enzymatic methods show lower efficiency due to steric hindrance from the acetyl group .

Condensation Reactions

The acetyl group participates in Cl

科学研究应用

Chemistry: Isopropyl 4-Acetylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, it serves as a reference standard for analytical methods such as chromatography and spectroscopy.

Medicine: While not directly used as a drug, it is involved in the synthesis of pharmaceutical compounds and can be used to study drug metabolism and pharmacokinetics.

Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other chemical products .

作用机制

The mechanism of action of Isopropyl 4-Acetylbenzoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The acetyl group can participate in various chemical reactions, including nucleophilic addition and substitution. The benzene ring can undergo electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis .

相似化合物的比较

Isopropyl 4-Nitrobenzoate: Similar in structure but contains a nitro group instead of an acetyl group.

Isopropyl Benzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

Uniqueness: Isopropyl 4-Acetylbenzoate is unique due to the presence of both an ester and an acetyl group, which allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry .

生物活性

Isopropyl 4-acetylbenzoate (C12H14O3) is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, efficacy, and implications in various research contexts.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H14O3

- Molecular Weight : 218.24 g/mol

- Chemical Structure :

- The compound consists of an acetyl group attached to a benzoate structure, with an isopropyl group contributing to its hydrophobic properties.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 218.24 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular targets. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : Studies have shown that related compounds can inhibit helicase activity, suggesting potential applications in cancer treatment by targeting DNA repair mechanisms .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific data on this compound is limited.

Case Studies and Research Findings

-

Anticancer Activity :

- A study explored the structure-activity relationship (SAR) of analogs similar to this compound. It was found that certain modifications could enhance inhibitory activity against DNA helicases, which are crucial for cancer cell proliferation .

- An IC50 value (the concentration required to inhibit a biological process by half) was determined for structurally related compounds, indicating potential efficacy in therapeutic applications .

- Antimicrobial Effects :

Table 2: Summary of Biological Activities and IC50 Values

属性

分子式 |

C12H14O3 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC 名称 |

propan-2-yl 4-acetylbenzoate |

InChI |

InChI=1S/C12H14O3/c1-8(2)15-12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3 |

InChI 键 |

DQQVADFLIZSTDK-UHFFFAOYSA-N |

规范 SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。